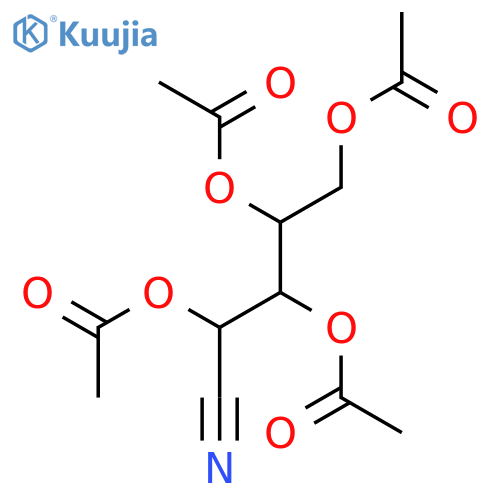Cas no 13501-95-6 (2,3,4,5-Tetra-O-acetyl-D-xylononitrile)

13501-95-6 structure
商品名:2,3,4,5-Tetra-O-acetyl-D-xylononitrile
2,3,4,5-Tetra-O-acetyl-D-xylononitrile 化学的及び物理的性質
名前と識別子
-
- D-Xylononitrile,2,3,4,5-tetraacetate (9CI)
- (2,3,4-triacetyloxy-4-cyanobutyl) acetate
- 2,3,4,5-TETRA-O-ACETYL-D-XYLONITRILE
- 2,3,4,5-Tetra-O-acetyl-D-xylononitrile
- D-(+)-Xylose, aldononitrile, tetraacetate
- Xylononitrile, 2,3,4,5-tetraacetate, D-
- Nsc42415
- D-Xylononitrile, 2,3,4,5-tetraacetate
- 2-O,3-O,4-O,5-O-Tetra(acetyl)D-xylononitrile
- W-201128
- D-Xylononitrile,2,3,4,5-tetraacetate(9ci)
- [(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate
- (1S,2R,3R)-1-cyanobutane-1,2,3,4-tetrayl tetraacetate
- 13501-95-6
-
- インチ: InChI=1S/C13H17NO8/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h11-13H,6H2,1-4H3
- InChIKey: YHTPKBYAZJOQCI-UHFFFAOYSA-N
- ほほえんだ: CC(OCC(C(C(OC(=O)C)C#N)OC(=O)C)OC(=O)C)=O
計算された属性
- せいみつぶんしりょう: 315.09541
- どういたいしつりょう: 315.09541650g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 22
- 回転可能化学結合数: 11
- 複雑さ: 492
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 129Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- PSA: 128.99
- LogP: -0.13182
2,3,4,5-Tetra-O-acetyl-D-xylononitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T207575-500mg |
2,3,4,5-Tetra-O-acetyl-D-xylononitrile |
13501-95-6 | 500mg |
$ 560.00 | 2022-06-03 | ||
| TRC | T207575-1000mg |
2,3,4,5-Tetra-O-acetyl-D-xylononitrile |
13501-95-6 | 1g |
$ 925.00 | 2022-06-03 | ||
| TRC | T207575-2000mg |
2,3,4,5-Tetra-O-acetyl-D-xylononitrile |
13501-95-6 | 2g |
$ 1475.00 | 2022-06-03 |
2,3,4,5-Tetra-O-acetyl-D-xylononitrile 関連文献
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
13501-95-6 (2,3,4,5-Tetra-O-acetyl-D-xylononitrile) 関連製品
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
